molecular formula C4H6N2O B045202 1-Methyl-1,3-dihydro-imidazol-2-one CAS No. 39799-77-4

1-Methyl-1,3-dihydro-imidazol-2-one

Cat. No. B045202
CAS RN: 39799-77-4
M. Wt: 98.1 g/mol
InChI Key: PXHFWPOPKVWXQT-UHFFFAOYSA-N
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Patent
US04845233

Procedure details

A mixture of 1-methyl-4-imidazolin-2-one (4 gms, 0.04 mol), 20 ml of formaldehyde (37% aqueous solution), sodium hydroxide (100 mg), and 20 ml of methanol was stirred at room temperature for 20 hours. After removing the solvent using a rotovap at reduced pressure, a liquid residue was obtained and filtered through a column of silica gel using chloroform as the eluent. The residue solidified after left standing overnight and was dissolved in water and then extracted with chloroform. The aqueous phase was concentrated and chromatographed through a column of silica gel G 60. Removal of the solvent afforded a solid which upon addition of acetone became white suspension. The solid was washed twice with acetone and air-dried (1.0 gm, 22%) and sublimed at reduced pressure, m.p. 101.5°-103.5° C. Found: C, 46.70; H, 6.18: N, 21.80. Calc. for C5H8N2O2 : C, 46.87; H, 6.29; N, 21.86%. 1H n.m.r.(CDCl3 ): δ3.15(3H, s, CH3N--); 5.02(2H, s, broad, N-CH2OH); 5.8(1H, s, broad, OH); 6.1 (1H, d, J=3 Hz, HC-CH); 6.3(1H, d, J=3 Hz, HC=CH). νmax (KBr): 3220(OH, broad); 3120, 3100(HC=CH); 1655 cm-1 (C=O). m/e 128, C5H8N2O2 requires 128.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][NH:4][C:3]1=[O:7].[CH2:8]=[O:9].[OH-].[Na+].CO>CC(C)=O>[CH3:1][N:2]1[CH:6]=[CH:5][N:4]([CH2:8][OH:9])[C:3]1=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN1C(NC=C1)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C=O
Name
Quantity
100 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
a liquid residue was obtained
FILTRATION
Type
FILTRATION
Details
filtered through a column of silica gel
WAIT
Type
WAIT
Details
after left standing overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous phase was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed through a column of silica gel G 60
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
afforded a solid which
WASH
Type
WASH
Details
The solid was washed twice with acetone
CUSTOM
Type
CUSTOM
Details
air-dried (1.0 gm, 22%)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CN1C(N(C=C1)CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.